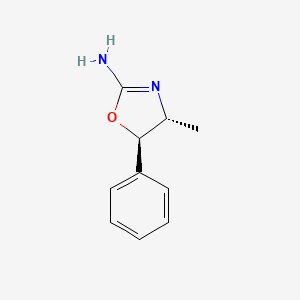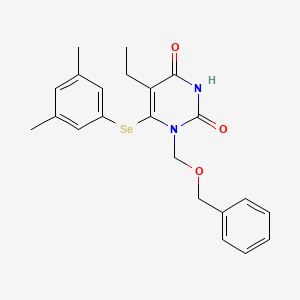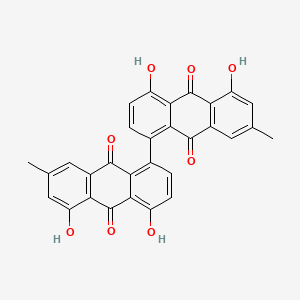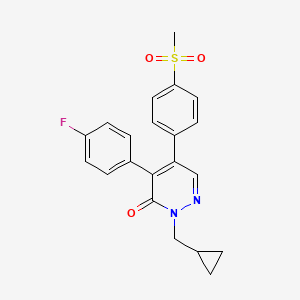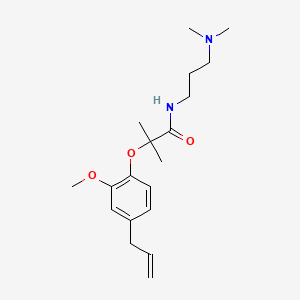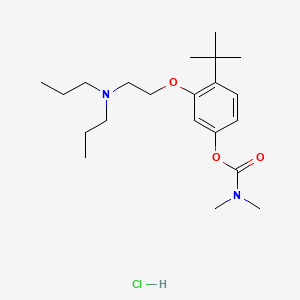
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in agriculture, medicine, and chemical synthesis. This particular compound is notable for its unique structure, which includes a phenyl ester group and a dipropylamino ethoxy side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride typically involves the reaction of dimethyl carbamoyl chloride with a substituted phenol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts such as indium triflate can enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ester group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbamate group, converting it into an amine.
Substitution: Nucleophilic substitution reactions can take place at the ester group, leading to the formation of various substituted carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamates.
Substitution: Substituted carbamates and phenols.
Applications De Recherche Scientifique
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential effects on enzyme activity, particularly those involved in neurotransmission.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dipropylamino ethoxy side chain allows it to bind to active sites on enzymes, inhibiting their activity. This can affect various biochemical pathways, particularly those involved in neurotransmission and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, N-(1,1-dimethyl-4-penten-1-yl)-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]phenyl]ethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, dimethyl-, 4-(1,1-dimethylethyl)-3-(2-(dipropylamino)ethoxy)phenyl ester, monohydrochloride is unique due to its specific structural features, such as the dipropylamino ethoxy side chain and the phenyl ester group. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
118116-06-6 |
|---|---|
Formule moléculaire |
C21H37ClN2O3 |
Poids moléculaire |
401.0 g/mol |
Nom IUPAC |
[4-tert-butyl-3-[2-(dipropylamino)ethoxy]phenyl] N,N-dimethylcarbamate;hydrochloride |
InChI |
InChI=1S/C21H36N2O3.ClH/c1-8-12-23(13-9-2)14-15-25-19-16-17(26-20(24)22(6)7)10-11-18(19)21(3,4)5;/h10-11,16H,8-9,12-15H2,1-7H3;1H |
Clé InChI |
SXCQRXMPGRIOEV-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CCOC1=C(C=CC(=C1)OC(=O)N(C)C)C(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


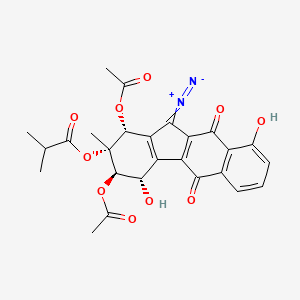




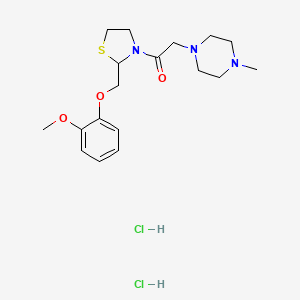
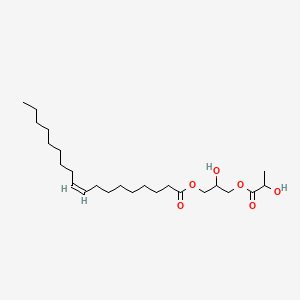
![2-(ethylamino)-N-[2-[3-[2-[[2-(ethylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B12751948.png)

